molecular formula C12H9Cl2NO3S B11198963 Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11198963
M. Wt: 318.2 g/mol
InChI Key: NLRWIZRBBHCFBG-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring, a dichlorophenyl group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 3,4-dichlorophenylacetate
  • 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]pyrimidine-5-carboxamide

Comparison: Methyl 2-[(3,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the dichlorophenyl group also enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

methyl 5-(3,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO3S/c1-18-12(17)10-9(16)5-19-11(10)15-6-2-3-7(13)8(14)4-6/h2-4,16H,5H2,1H3

InChI Key

NLRWIZRBBHCFBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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